Structural Identity and Regulatory Designation: Differentiating 2-Chloro-N-(3-methylphenyl)propanamide from the 2-Methylphenyl Isomer
The compound's identity as 2-chloro-N-(3-methylphenyl)propanamide (meta-substituted) is a direct point of differentiation from its ortho-substituted isomer, 2-chloro-N-(2-methylphenyl)propanamide (CAS 19281-31-3), which is designated as Prilocaine EP Impurity A . Both are C10H12ClNO isomers, yet they are assigned distinct impurity codes in the European Pharmacopoeia and USP monographs for Prilocaine. The 3-methylphenyl isomer is specified as Prilocaine Impurity 9 .
| Evidence Dimension | Regulatory Impurity Designation and CAS Identity |
|---|---|
| Target Compound Data | CAS 111057-88-6; Prilocaine Impurity 9 (meta-isomer) |
| Comparator Or Baseline | CAS 19281-31-3; Prilocaine EP Impurity A (ortho-isomer) |
| Quantified Difference | Distinct CAS registry numbers and regulatory designations; differentiated by meta- vs. ortho- substitution pattern on the aromatic ring. |
| Conditions | Pharmaceutical monograph and impurity profiling context |
Why This Matters
Procurement of the correct positional isomer is non-negotiable for regulatory submissions, as using the wrong isomer would invalidate analytical method specificity and accuracy.
